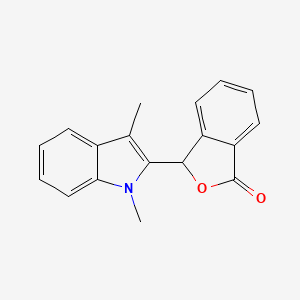

3-(1,3-Dimethyl-1H-indol-2-yl)isobenzofuran-1(3H)-one

Overview

Description

3-(1,3-Dimethyl-1H-indol-2-yl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fused benzofuran and indole ring system, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethyl-1H-indol-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via the cyclization of ortho-hydroxyaryl ketones or aldehydes.

Coupling of Indole and Benzofuran Rings: The final step involves coupling the indole and benzofuran rings, which can be achieved through various methods such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the benzofuran ring.

Reduction: Reduction reactions may target the carbonyl group in the benzofuran ring.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-Dimethyl-1H-indol-2-yl)isobenzofuran-1(3H)-one may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biological assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethyl-1H-indol-2-yl)isobenzofuran-1(3H)-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels. The compound may exert its effects by binding to these molecular targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Indole-3-carbinol: Known for its anticancer properties.

2-Phenylbenzofuran: Studied for its antioxidant activity.

1-Methylindole: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

3-(1,3-Dimethyl-1H-indol-2-yl)isobenzofuran-1(3H)-one is unique due to its fused ring system, which may confer distinct chemical and biological properties compared to other indole or benzofuran derivatives

Biological Activity

3-(1,3-Dimethyl-1H-indol-2-yl)isobenzofuran-1(3H)-one is a synthetic compound that integrates both indole and isobenzofuran structures, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 265.31 g/mol. The compound features a unique arrangement that may contribute to its biological activity through interactions with various biological targets.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing indole and benzofuran moieties. For instance, related compounds have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values ranging from 10–33 nM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 3-(Prop-1-en-2-yl)azetidin-2-one | MCF-7 | 10 | Tubulin destabilization |

| 3-(1,3-Dimethyl-1H-indol-2-yl) | MDA-MB-231 | 23 | Apoptosis induction |

| CA-4 | MCF-7 | 33 | Colchicine-binding site inhibitor |

2. Antimicrobial Activity

The indole structure is often associated with antimicrobial properties. Preliminary studies suggest that derivatives of this compound may inhibit the growth of various bacterial strains, although specific data on this compound's activity is limited.

3. Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases. Some compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells, which may be relevant for conditions like Alzheimer's disease .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

1. Enzyme Inhibition

The compound may interact with specific enzymes involved in cancer cell proliferation or survival pathways. For example, inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis.

2. Receptor Modulation

The indole moiety can bind to various receptors in the body, potentially modulating signaling pathways related to inflammation and cell survival.

Case Studies

A recent thesis investigated the effects of several indole-based compounds on cancer cell lines. The study found that certain derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells at concentrations up to 10 µM. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Properties

IUPAC Name |

3-(1,3-dimethylindol-2-yl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-12-7-5-6-10-15(12)19(2)16(11)17-13-8-3-4-9-14(13)18(20)21-17/h3-10,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQQWNSXWGMDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C)C3C4=CC=CC=C4C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287751 | |

| Record name | 3-(1,3-Dimethyl-1H-indol-2-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6951-67-3 | |

| Record name | NSC52367 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1,3-Dimethyl-1H-indol-2-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.